

Technical Guide: Solubility Profile of 1,4-Difluoro-2-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Difluoro-2-methyl-5-nitrobenzene

Cat. No.: B114415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Difluoro-2-methyl-5-nitrobenzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The strategic placement of fluorine atoms and a nitro group on the benzene ring can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and process chemistry. Fluorine substitution is a common strategy to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of molecules. A thorough understanding of the solubility of this compound is essential for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the available information on **1,4-Difluoro-2-methyl-5-nitrobenzene**, focusing on its solubility. Due to the limited publicly available experimental data on this specific molecule, this guide leverages data from structurally related compounds to provide an informed solubility profile. Furthermore, a detailed experimental protocol for determining its solubility is provided to enable researchers to generate precise data.

Physicochemical Properties

A summary of the key physicochemical properties of **1,4-Difluoro-2-methyl-5-nitrobenzene** is presented in the table below.

Property	Value	Source
CAS Number	141412-60-4	ChemicalBook[1]
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	PubChem
Molecular Weight	173.12 g/mol	PubChem
Appearance	Light red oil (based on a related isomer)	ChemicalBook[1]

Solubility Profile

Direct quantitative solubility data for **1,4-Difluoro-2-methyl-5-nitrobenzene** in various solvents is not readily available in the reviewed literature. However, by examining the structure and the solubility of related compounds, an inferred solubility profile can be established.

The presence of two polar fluorine atoms and a nitro group, combined with a nonpolar methyl-substituted benzene ring, suggests that **1,4-Difluoro-2-methyl-5-nitrobenzene** is likely to be poorly soluble in water and more soluble in common organic solvents. The synthesis of a related isomer, 2,5-difluoro-4-nitrotoluene, involves extraction with ethyl acetate, indicating at least moderate solubility in this solvent.[1]

For a more quantitative estimation, the solubility of structurally similar compounds is presented below. These compounds share key structural features with **1,4-Difluoro-2-methyl-5-nitrobenzene**, such as the nitrobenzene core and fluorine substituents.

Compound	Solvent	Temperature (°C)	Solubility
Nitrobenzene	Water	20	1.9 g/L
Nitrobenzene	Ethanol	Miscible	Miscible
Nitrobenzene	Diethyl Ether	Miscible	Miscible
Nitrobenzene	Benzene	Miscible	Miscible
2,4-Difluoronitrobenzene	-	-	Data not available
1,2-Difluoro-4-methyl-5-nitrobenzene	-	-	Data not available

Based on this comparative data, it is reasonable to predict that **1,4-Difluoro-2-methyl-5-nitrobenzene** will exhibit low solubility in aqueous solutions and high solubility in a range of organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, THF), ketones (acetone), and chlorinated solvents (dichloromethane, chloroform).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for **1,4-Difluoro-2-methyl-5-nitrobenzene**, the shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of **1,4-Difluoro-2-methyl-5-nitrobenzene** in a specific solvent at a controlled temperature.

Materials:

- **1,4-Difluoro-2-methyl-5-nitrobenzene** (high purity)
- Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide)
- Glass vials with screw caps
- Orbital shaker or incubator with temperature control

- Analytical balance
- Syringes and syringe filters (0.22 µm, solvent-compatible)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

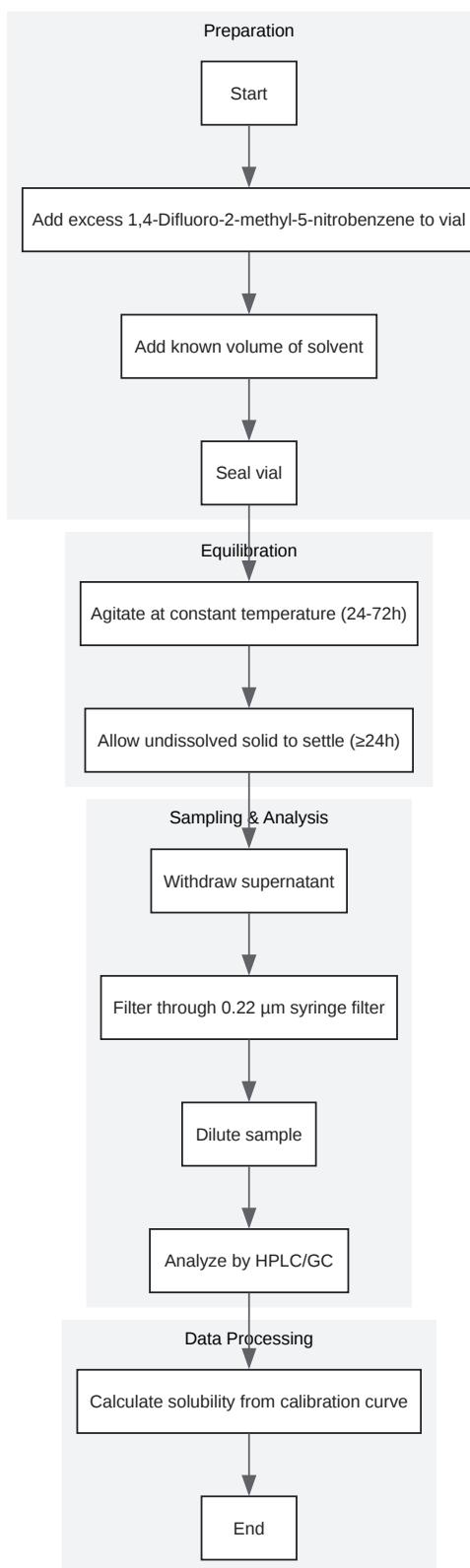
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1,4-Difluoro-2-methyl-5-nitrobenzene** to a series of glass vials. A visual excess of solid should be present to ensure saturation.
 - Accurately add a known volume of the desired solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

- Analysis:

- Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).
- Prepare a series of standard solutions of **1,4-Difluoro-2-methyl-5-nitrobenzene** of known concentrations in the same solvent.
- Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
- Construct a calibration curve from the standard solutions.

- Calculation:


- Determine the concentration of **1,4-Difluoro-2-methyl-5-nitrobenzene** in the diluted sample from the calibration curve.
- Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Data Reporting:

The solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **1,4-Difluoro-2-methyl-5-nitrobenzene** using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct experimental solubility data for **1,4-Difluoro-2-methyl-5-nitrobenzene** is currently scarce, its structural characteristics and comparison with related compounds suggest poor aqueous solubility and good solubility in common organic solvents. For researchers and drug development professionals requiring precise solubility data, the provided detailed shake-flask experimental protocol offers a robust method for its determination. The generation of such data will be invaluable for the future application of this compound in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-DIFLUORO-2-METHYL-5-NITROBENZENE | 141412-60-4 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 1,4-Difluoro-2-methyl-5-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114415#1-4-difluoro-2-methyl-5-nitrobenzene-solubility-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com